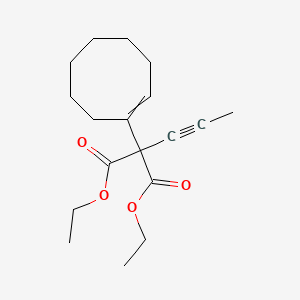methanone CAS No. 210694-01-2](/img/structure/B14249344.png)
[4-(2,2-Dimethylpropoxy)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylpropoxy)phenylmethanone: It is characterized by the presence of a phenyl group attached to a methanone moiety, with an additional 2,2-dimethylpropoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethylpropoxy)phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of 4-(2,2-Dimethylpropoxy)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Dimethylpropoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
Chemistry: In organic synthesis, 4-(2,2-Dimethylpropoxy)phenylmethanone serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials with specific properties, such as polymers and liquid crystals .
Biology and Medicine: Its structural features make it a candidate for drug design and discovery, particularly in the synthesis of compounds with potential therapeutic effects .
Industry: In the industrial sector, 4-(2,2-Dimethylpropoxy)phenylmethanone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, derivatives of this compound have been studied as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism . The interaction with the enzyme’s active site can lead to the inhibition of its activity, resulting in therapeutic effects such as reduced uric acid levels in the body .
Comparison with Similar Compounds
[4-(2,2-Dimethylpropoxy)phenyl]ethanone: Similar in structure but with an ethanone group instead of a methanone group.
[4-(2,2-Dimethylpropoxy)phenyl]methanol: Contains a methanol group instead of a methanone group.
Uniqueness: 4-(2,2-Dimethylpropoxy)phenylmethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including organic synthesis, material science, and medicinal chemistry .
Properties
CAS No. |
210694-01-2 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
[4-(2,2-dimethylpropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)13-20-16-11-9-15(10-12-16)17(19)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
DKVNIYGVHARVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


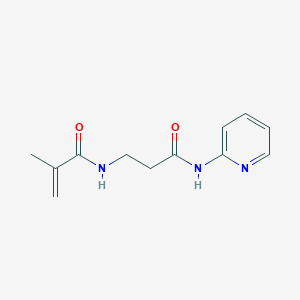
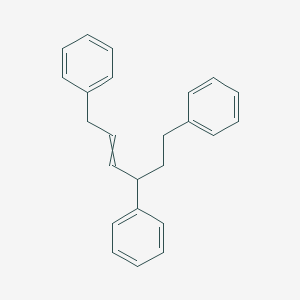
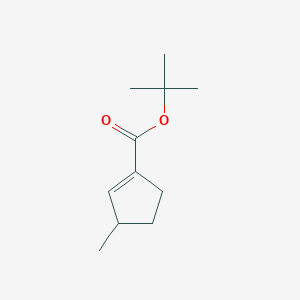
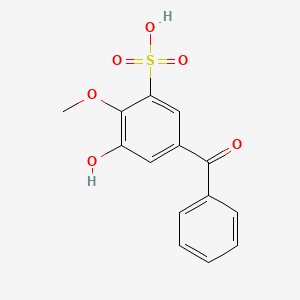
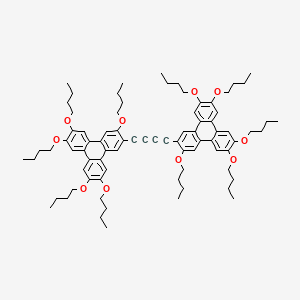
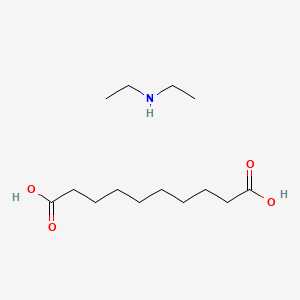
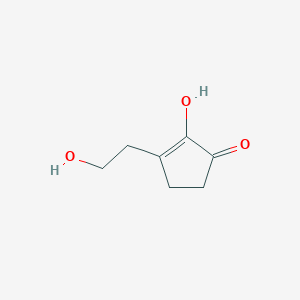

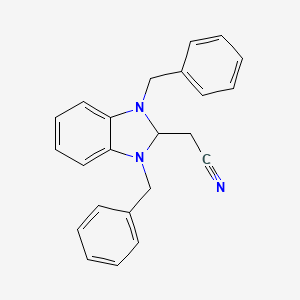
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
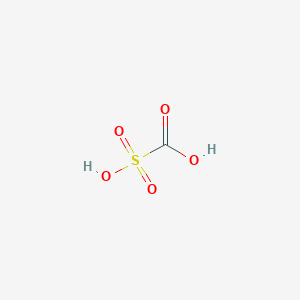
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
